molecular formula C38H49KN6O9S B607728 Grazoprevir potassium CAS No. 1206524-86-8

Grazoprevir potassium

カタログ番号: B607728
CAS番号: 1206524-86-8
分子量: 805.0 g/mol
InChIキー: MVOGOEKATQJYHW-CIAYNJNFSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Grazoprevir potassium is the potassium salt form of Grazoprevir, a second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease . This compound is a key tool for virology research, specifically for investigating the viral life cycle and developing antiviral strategies against chronic HCV infection. Its primary research value lies in its potent and broad activity across multiple HCV genotypes and variants that are resistant to earlier protease inhibitors . The mechanism of action involves highly specific inhibition of the HCV NS3/4A serine protease . This protease is essential for viral replication, as it cleaves the HCV-encoded polyprotein into mature functional proteins, including NS3, NS4A, NS4B, NS5A, and NS5B . By binding to the catalytic site of the NS3/4A protease, this compound disrupts this post-translational processing, effectively halting the production of infectious viral particles . In biochemical assays, it demonstrates sub-nanomolar to low-nanomolar inhibition constants (Ki) against genotype 1a (0.01 nM), 1b (0.01 nM), and 4 (0.08 nM) replicons . Grazoprevir is metabolized in the liver primarily by the CYP3A enzyme system and is a substrate for organic anion transporting polypeptide (OATP) transporters, making it a relevant compound for studying drug metabolism and transporter-mediated uptake . In clinical development, it was used in a fixed-dose combination with elbasvir (an NS5A inhibitor) for treating chronic HCV, demonstrating the principle that targeting multiple non-overlapping viral proteins can achieve high cure rates and raise the genetic barrier to resistance . This makes this compound a critical reagent for studying combination antiviral therapy and resistance mechanisms in vitro.

特性

IUPAC Name

potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGOEKATQJYHW-CIAYNJNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49KN6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-86-8
Record name Grazoprevir potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Chemistry and Chemical Modifications

Established Synthetic Routes and Methodologies

The synthesis of Grazoprevir (B560101) has employed various cross-coupling strategies to assemble its key fragments. Initial strategies for the preparation of a key precursor involved a Sonogashira coupling followed by hydrogenation. acs.org However, challenges related to the reactivity of the electron-rich quinoxaline (B1680401) ring under conditions required for Boc group removal led to the exploration of alternative approaches. acs.org

The formation of the 18-membered macrocycle is a critical step in the synthesis of Grazoprevir. The initial discovery chemistry utilized a ring-closing metathesis (RCM) reaction to form the macrocyclic skeleton. acs.org However, this approach suffered from a low yield (25%) due to the formation of a stable chelated ruthenium complex with the substrate. acs.org

To overcome this limitation, an alternative strategy based on macrolactamization was developed for the early safety and clinical studies. acs.org The discovery of a novel class of quinoxaline-based olefin metathesis catalysts, which was an unexpected outcome of the synthetic efforts towards Grazoprevir, has also been reported. nih.gov These catalysts are shelf-stable and exhibit unique catalytic activity. nih.gov Ring-closing metathesis remains a powerful tool in the synthesis of macrocyclic drugs, with various catalysts and reaction conditions being optimized to improve efficiency and reduce byproducts. drughunter.commcgill.caresearchgate.net

Chiral Synthesis and Stereochemical Control

Grazoprevir possesses seven stereogenic centers, making stereochemical control a paramount challenge in its synthesis. acs.org The development of a practical, asymmetric synthesis is crucial for producing the enantiomerically pure drug. nih.gov The stereochemistry of a drug molecule is fundamental as it dictates its interaction with biological targets, influencing its efficacy and safety. rijournals.comresearchgate.netnih.gov

The synthesis of Grazoprevir relies on the use of chiral building blocks and asymmetric transformations to establish the correct stereochemistry at each chiral center. nih.gov For instance, the synthesis often commences from a chiral pool of starting materials, such as derivatives of hydroxyproline. acs.org The precise control of stereochemistry throughout the multi-step synthesis is essential to ensure the final product has the desired therapeutic activity.

Development of Analogues and Derivatization Strategies

The discovery of Grazoprevir was the result of extensive medicinal chemistry efforts aimed at optimizing the potency and pharmacokinetic properties of lead compounds. nih.gov

The structure-activity relationship (SAR) of Grazoprevir and its analogues has been extensively studied to understand the molecular basis of its potent antiviral activity. nih.gov The potency of Grazoprevir is partly derived from critical lipophilic interactions at the P2 position of the protease binding site, in addition to contributions from the P2-P4 macrocyclic constraint. nih.gov

The methoxyquinoxaline group of Grazoprevir engages in hydrophobic contact with the Tyr-56 residue of the NS3/4A protease. nih.gov Modifications to this and other parts of the molecule can significantly impact its inhibitory activity against different HCV genotypes and resistance-associated variants. nih.gov For example, substitutions at positions 56, 156, and 168 in the NS3 protein have been shown to diminish the interaction between the protein and the inhibitor. nih.gov

The following table summarizes the inhibitory activity of Grazoprevir against various HCV genotypes.

GenotypeEnzyme IC50 (nM)Replicon EC50 (nM)
GT1a0.0120.4
GT1b0.0070.2
GT2a0.0191.3
GT2b0.0110.5
GT3a0.238.8
GT4a0.010.2
GT5a0.0160.3
GT6a0.0130.8
Data sourced from Lahser et al. (2016) nih.gov

The design of Grazoprevir and its analogues has been guided by rational design principles aimed at maximizing potency and overcoming resistance. nih.gov Understanding the three-dimensional structure of the HCV NS3/4A protease and its interaction with inhibitors has been crucial in this endeavor. nih.gov

For instance, the macrocyclic constraint from P2 to P4 in Grazoprevir is a key feature that contributes to its high potency. nih.gov Computational modeling and molecular dynamics simulations have been employed to understand the structural basis for Grazoprevir's high potency against certain resistance-associated substitutions. nih.gov A notable finding is the strong direct cation-heterocycle interaction between the Lys-155 side chain of the R155K/D168A double substitution and the lone pair on the quinoxaline ring of Grazoprevir, which explains its superior activity against this mutant compared to other inhibitors. nih.gov These insights are invaluable for the design of next-generation HCV protease inhibitors with improved resistance profiles.

Molecular Target Identification and Characterization

Primary Molecular Target: Hepatitis C Virus (HCV) NS3/4A Protease

Grazoprevir (B560101) potassium is a second-generation, direct-acting antiviral agent specifically designed to target the Hepatitis C Virus (HCV). medkoo.comtargetmol.cnbio-connect.nlwikipedia.org Its primary molecular target is the HCV NS3/4A serine protease, a non-structural protein complex essential for viral replication. nih.govacs.orgdrugbank.comdrugbank.com The NS3 protein possesses a serine protease domain at its N-terminus and an RNA helicase at its C-terminus. acs.org For the protease to be active, it requires the NS4A protein as a cofactor. acs.org This NS3/4A complex is responsible for the proteolytic cleavage of the HCV polyprotein at four different junctions, releasing mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are crucial for forming the viral replication machinery. nih.govdrugbank.comidstewardship.com

By acting as a potent, macrocyclic inhibitor of the NS3/4A protease, grazoprevir blocks this critical processing step. nih.govnih.govrcsb.org This inhibition prevents the formation of the viral replication complex, thereby suppressing HCV RNA synthesis and halting the viral lifecycle. nih.govnih.gov Grazoprevir is recognized for its high potency, with inhibition constants (Ki) in the nanomolar and picomolar ranges against various HCV genotypes. drugbank.commedchemexpress.commedchemexpress.com

Characterization of Target Specificity and Selectivity

Grazoprevir exhibits broad activity across multiple HCV genotypes and demonstrates high selectivity for the viral NS3/4A protease. medkoo.commedchemexpress.comfishersci.at Its efficacy varies slightly between genotypes, but it maintains potent inhibitory action against the most common ones. Biochemical assays have quantified its high affinity for the NS3/4A protease from different genotypes. For instance, the inhibition constant (Ki) is 0.01 nM for both genotype 1a and 1b, 0.08 nM for genotype 2a, 0.15 nM for genotype 2b, and 0.90 nM for genotype 3a. medchemexpress.commedchemexpress.comfishersci.at

A key feature of grazoprevir is its ability to maintain potency against many common resistance-associated variants (RAVs) that can reduce the efficacy of first-generation protease inhibitors. medkoo.comnih.gov For example, it remains active against substitutions at positions 155 and 168 in the NS3 protein. nih.govmedchemexpress.com Molecular dynamics studies have revealed the structural basis for this resilience. For instance, while the D168A substitution reduces grazoprevir's potency, this effect is unexpectedly nullified when combined with the R155K substitution. nih.gov This is attributed to a strong, direct cation-heterocycle interaction between the Lys-155 side chain and the quinoxaline (B1680401) moiety of grazoprevir. nih.gov Furthermore, grazoprevir is notably effective against the highly prevalent Q80K polymorphism in genotype 1a, a variant that significantly impacts the activity of other inhibitors like simeprevir. nih.gov

Inhibitory Activity (Ki) of Grazoprevir Against Wild-Type HCV NS3/4A Genotypes
GenotypeKi Value (nM)Reference
Genotype 1a (gt1a)0.01 medchemexpress.commedchemexpress.comfishersci.at
Genotype 1b (gt1b)0.01 medchemexpress.commedchemexpress.comfishersci.at
Genotype 2a (gt2a)0.08 medchemexpress.commedchemexpress.comfishersci.at
Genotype 2b (gt2b)0.15 medchemexpress.commedchemexpress.comfishersci.at
Genotype 3a (gt3a)0.90 medchemexpress.commedchemexpress.comfishersci.at
Inhibitory Activity (Ki) of Grazoprevir Against NS3 Resistance-Associated Variants (RAVs)
Variant (in Genotype 1b)Ki Value (nM)Reference
R155K0.07 medchemexpress.com
D168V0.14 medchemexpress.com
D168Y0.30 medchemexpress.com
A156T5.3 medchemexpress.com
A156V12 medchemexpress.com

Identification of Alternative or Repurposed Molecular Targets

In addition to its primary function as an HCV protease inhibitor, computational and in silico studies have explored the potential for grazoprevir to be repurposed against other viral pathogens, notably SARS-CoV-2. nih.govresearchgate.netmdpi.com These studies suggest that grazoprevir may interact with multiple host and viral proteins involved in the lifecycle of other viruses.

Computational drug repurposing studies have identified potential interactions between grazoprevir and host proteins critical for SARS-CoV-2 entry into human cells. nih.govresearchgate.net Molecular modeling has demonstrated that grazoprevir may bind to Angiotensin-Converting Enzyme 2 (ACE2), the primary host cell receptor for the SARS-CoV-2 spike protein. nih.govunicamp.brchemrxiv.orgresearchgate.net In silico analyses also suggest an interaction with Transmembrane Serine Protease 2 (TMPRSS2), a host protease that primes the viral spike protein, facilitating membrane fusion. nih.govresearchgate.netmdpi.com Molecular dynamics simulations and binding energy calculations indicate that grazoprevir can form stable complexes with these host proteins, potentially inhibiting the viral entry process. researchgate.net

Beyond host targets, research has investigated grazoprevir's potential to directly inhibit viral proteins from SARS-CoV-2. nih.govmdpi.com Molecular docking studies have shown that grazoprevir may bind to several key viral enzymes. One significant potential target is the RNA-dependent RNA polymerase (RdRP), or NSP12, an essential enzyme for viral RNA replication. nih.govnih.govwho.int These studies report favorable binding affinities for grazoprevir within the RdRP active site. nih.govwho.int

Other identified potential targets include the main viral protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which, similar to HCV protease, are critical for processing viral polyproteins. fishersci.atcaymanchem.com Additionally, some in silico analyses have found that grazoprevir may interact with the SARS-CoV-2 helicase (NSP13), an enzyme that unwinds viral RNA during replication. nih.gov These findings, derived from computational models, suggest that grazoprevir could potentially interfere with multiple stages of the SARS-CoV-2 lifecycle. nih.govresearchgate.net

Potential Alternative Molecular Targets for Grazoprevir (Based on In Silico Studies)
Target ProteinAssociated VirusTypeKey FindingsReference
ACE2Host (SARS-CoV-2 Entry)Host ProteinPredicted to bind to the host cell receptor, potentially inhibiting viral entry. nih.govresearchgate.netunicamp.brchemrxiv.org
TMPRSS2Host (SARS-CoV-2 Entry)Host ProteinPredicted to interact with the host protease, potentially blocking spike protein priming. nih.govresearchgate.netmdpi.com
RNA-dependent RNA polymerase (RdRP)SARS-CoV-2Viral ProteinShows favorable binding affinity in docking studies, suggesting potential inhibition of viral replication. nih.govnih.govwho.int
3CLpro (Main Protease)SARS-CoV-2Viral ProteinIdentified as a potential inhibitor in computational screening. fishersci.at
Papain-like Protease (PLpro)SARS-CoV-2Viral ProteinShown to bind to the active site in molecular modeling studies. caymanchem.com
Helicase (NSP13)SARS-CoV-2Viral ProteinShowed favorable binding energy in molecular dynamics simulations. nih.gov

Mechanistic Elucidation of Antiviral Action

Enzymatic Inhibition Kinetics and Thermodynamics

Grazoprevir (B560101) demonstrates potent inhibition of the HCV NS3/4A protease across a wide range of genotypes. medchemexpress.com Its mechanism of action is rooted in its ability to bind to the active site of this crucial viral enzyme, thereby preventing the polyprotein processing necessary for viral replication. mdpi.com

Determination of Inhibition Constants (IC50) in Biochemical Assays

Biochemical assays have been instrumental in quantifying the inhibitory potency of grazoprevir. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are exceptionally low, highlighting the compound's high affinity for its target.

In biochemical assays, grazoprevir has shown IC50 values in the picomolar to subnanomolar range against various HCV genotypes. nih.gov For instance, it inhibited the proteolytic activity of recombinant NS3/4A protease enzymes from HCV genotypes 1a, 1b, and 4a with IC50 values of 7 pM, 4 pM, and 62 pM, respectively. drugbank.comfda.gov Further studies have demonstrated its potent activity against a broad panel of genotypes, with IC50 values ranging from 4 to 690 pM for genotypes 1a, 1b, 2, 3, 4, 5, and 6. tga.gov.au

The inhibitory constants (Ki) further underscore the potency of grazoprevir. In biochemical assays, grazoprevir exhibits Ki values of 0.01 nM for genotype 1b, 0.01 nM for genotype 1a, 0.08 nM for genotype 2a, 0.15 nM for genotype 2b, and 0.90 nM for genotype 3a. medchemexpress.commedchemexpress.com This potent enzymatic inhibition translates to effective antiviral activity in cell-based replicon systems.

The following table summarizes the inhibitory activity of grazoprevir against various HCV genotypes in biochemical assays:

HCV GenotypeIC50 (pM) tga.gov.auKi (nM) medchemexpress.commedchemexpress.com
1a 70.01
1b 40.01
2a -0.08
2b -0.15
3a -0.90
4a 62-
2, 3, 5, 6 4-690-

Kinetic Studies of Enzyme-Inhibitor Interaction

Kinetic studies reveal that grazoprevir is a slowly reversible inhibitor of the NS3/4A protease. nih.gov This characteristic is significant as it contributes to a sustained inhibition of the enzyme's function within the host cell. The binding of grazoprevir to the active site is a dynamic process, and understanding its kinetics provides insight into the duration and efficacy of its antiviral action.

Protein-Ligand Binding Interactions

The potent inhibitory activity of grazoprevir is a direct result of its specific and high-affinity binding to the HCV NS3/4A protease. Structural and molecular modeling studies have provided a detailed picture of these interactions.

Elucidation of Binding Pockets and Key Residues (e.g., His-57, Asp-81)

Co-crystal structures reveal that grazoprevir binds within the active site of the NS3/4A protease, a region characterized by a catalytic triad (B1167595) of amino acids: Histidine-57 (His-57), Aspartic acid-81 (Asp-81), and Serine-139 (Ser-139). medkoo.commedkoo.com Grazoprevir's P2 quinoxaline (B1680401) moiety uniquely packs against the catalytic residues His-57 and Asp-81. medkoo.commedkoo.com This interaction is a key determinant of its binding mode. medkoo.commedkoo.com

The peptidomimetic scaffold of grazoprevir spans the S1 to S4 binding pockets of the enzyme, forming hydrogen bonds with the carbonyl oxygens of Arginine-155 (R155) and Alanine-157 (A157). medkoo.commedkoo.com The P1' acylsulfonamide group is positioned in the oxyanion hole, where it forms hydrogen bonds with His-57, Glycine-137 (G137), and Ser-139. medkoo.commedkoo.com Molecular dynamics simulations have further indicated that Asp-168 plays a crucial role in anchoring Arg-155 for effective ligand binding. nih.gov

Structural Determinants of Pan-Genotypic Activity

Grazoprevir's broad activity across multiple HCV genotypes is a hallmark of its design. researchgate.net This pan-genotypic efficacy is attributed to its ability to accommodate variations in the amino acid sequences of the NS3/4A protease among different genotypes. nih.govcolab.ws

The macrocyclic structure of grazoprevir, specifically the P2-P4 constraint, contributes significantly to its potency. nih.gov While it is highly potent against most genotypes, it shows slightly reduced activity against genotype 3. nih.gov Structural analyses have revealed that polymorphisms in the active site, such as D168Q in genotype 3a, can impact inhibitor binding. nih.gov However, even with these variations, grazoprevir maintains a high level of potency, making it an effective pan-genotypic inhibitor. nih.govnih.gov

Grazoprevir also demonstrates robust activity against many clinically relevant resistance-associated substitutions (RASs) that can diminish the efficacy of other protease inhibitors. nih.gov For example, it retains potent activity against substitutions at positions 155, 156, and 168 in the NS3 protein. drugbank.comnih.gov Modeling studies have shown a unique and favorable cation-heterocycle interaction between the Lys-155 side chain of the R155K/D168A double mutant and the quinoxaline moiety of grazoprevir, providing a structural basis for its high potency against this resistant variant. nih.gov

Molecular Impact on Viral Polyprotein Processing and Replication Cycle

The hepatitis C virus replicates by translating its RNA into a single large polyprotein, which must then be cleaved into individual functional proteins. patsnap.com The NS3/4A protease is responsible for several of these critical cleavage events, releasing mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex. wikipedia.orgdrugbank.comresearchgate.net

By potently inhibiting the NS3/4A protease, grazoprevir directly blocks this crucial polyprotein processing step. mdpi.compatsnap.com This inhibition prevents the formation of the mature viral proteins necessary for the assembly of new replication complexes. nih.gov Consequently, HCV RNA replication is effectively halted, leading to a rapid decline in viral load within the infected individual. nih.govinfezmed.it Studies in cell culture have shown that the combination of grazoprevir with other direct-acting antivirals, such as the NS5A inhibitor elbasvir (B612244), results in an additive effect on the inhibition of HCV RNA replication, presenting a high genetic barrier to the development of resistance. nih.gov

Structure Activity Relationship Sar and Structural Biology

Identification of Key Pharmacophore Elements

The structure-activity relationship (SAR) of grazoprevir (B560101) reveals several key pharmacophoric elements crucial for its potent inhibitory activity. The efficacy of grazoprevir is derived, in part, from critical lipophilic interactions at the P2 position, complemented by the structural constraint imposed by the P2-P4 macrocycle. nih.govnih.gov

A ligand-based pharmacophore model developed for NS3/4A inhibitors identified a four-feature hypothesis (AAHH) consisting of two hydrogen bond acceptors and two hydrophobic groups as essential for activity. nih.gov In grazoprevir, the key components contributing to its binding and activity include the quinoxaline (B1680401) moiety, the macrocyclic ring, and the cyclopropyl-sulfonamide group. nih.govnih.gov Studies on linear analogs, created by removing the macrocyclic linker, have further refined SAR understanding. These studies indicated a preference for small hydrophobic groups at the 3-position of the P2 quinoxaline to maintain potency against common resistant variants. nih.gov

Role of Macrocyclic Conformation in Target Binding

The P2-P4 macrocycle of grazoprevir plays a significant role in its function by limiting the conformational degrees of freedom, which reduces the entropic cost of binding to the NS3/4A protease active site. asm.orgacs.org This pre-organization of the molecule into a bioactive conformation enhances its binding affinity and potency. nih.govacs.org

However, this macrocyclic structure is also a source of vulnerability. The P2-P4 macrocycle protrudes from the substrate envelope of the enzyme, making it susceptible to steric clashes with mutations at certain amino acid positions, particularly Ala156. asm.orgnih.gov This has led to research into alternative scaffolds, such as replacing the P2-P4 macrocycle with a P1-P3 macrocycle. This modification allows the inhibitor to fit better within the substrate envelope, thereby improving the resistance profile, especially against the A156T variant, while maintaining the crucial binding mode of the P2 quinoxaline. nih.govresearchgate.net Further exploration involved hybridizing the P2-P4 macrocyclic ring of grazoprevir with a unique spirocyclic proline to create a more rigid P2 moiety, which resulted in analogues with excellent pan-genotypic activity. acs.org

Influence of Specific Chemical Moieties (e.g., Quinoxaline P2 moiety)

The P2 quinoxaline moiety is a defining feature of grazoprevir and is central to its unique binding mechanism and favorable resistance profile. nih.govnih.gov Unlike earlier protease inhibitors, the P2 quinoxaline in grazoprevir makes extensive interactions with the highly conserved catalytic triad (B1167595) of the NS3/4A protease (His57 and Asp81). nih.govnih.govnih.gov

This binding mode strategically avoids direct, significant interactions with residues Arg155 and Asp168, which are common sites for resistance-associated substitutions. nih.govnih.gov This explains grazoprevir's sustained potency against variants with mutations at Arg155 and only moderate susceptibility to substitutions at Asp168. nih.gov The interaction involves a π-π stacking of the quinoxaline ring against the catalytic His57 residue, a feature that is maintained even when the macrocycle is altered or removed, confirming its independence from the macrocyclic constraint. nih.govasm.org

Crystallographic and Spectroscopic Insights into Binding Modes

X-ray crystallography has provided detailed snapshots of grazoprevir bound to the HCV NS3/4A protease, elucidating the structural basis for its potency and resistance profile. Co-crystal structures have been solved for grazoprevir in complex with both wild-type (WT) and mutant proteases. asm.orgresearchgate.net

Table 1: Publicly Available Co-crystal Structures of Grazoprevir with HCV NS3/4A Protease Variants

PDB ID Protease Variant Description
3SUD Genotype 1a Wild-Type Shows the binding mode of grazoprevir to the wild-type enzyme, highlighting interactions with the catalytic triad. nih.govresearchgate.net
3SUE R155K Mutant Demonstrates the binding of grazoprevir to a common resistance-associated mutant. researchgate.net
3SUF D168A Mutant Illustrates the inhibitor's interaction with another key resistance variant. asm.orgresearchgate.net

| 6P6Q | Genotype 1a-3a Chimera | Provides insight into grazoprevir's binding across different genotypes. researchgate.net |

Grazoprevir is described as a "molecular chameleon," possessing the flexibility to adopt different conformations depending on its environment (e.g., solid-state, in solution, or bound to its target). nih.govbiorxiv.org This chameleon-like behavior is a characteristic of many macrocyclic drugs and is thought to be important for their bioavailability.

Molecular Mechanisms of Resistance

Biochemical and Structural Impact of Mutations on Inhibitor Efficacy

The development of resistance is rooted in how these amino acid substitutions affect the three-dimensional structure of the NS3/4A protease and its interaction with grazoprevir (B560101).

RASs diminish the efficacy of grazoprevir by altering the critical contacts between the inhibitor and the enzyme's active site. nih.gov

Disruption of Electrostatic Networks: The D168 residue is a key part of an electrostatic network that stabilizes the binding of inhibitors. asm.org Substitutions at D168 disrupt a crucial salt bridge with R155, leading to increased flexibility in the active site and weakening the inhibitor's binding. researchgate.net This disruption underlies the resistance mechanism for mutations at both D168 and R155. asm.org

Steric Hindrance and Loss of Contact: Substitutions at A156 can introduce steric clashes or eliminate favorable interactions with the macrocyclic structure of grazoprevir, thereby reducing its binding affinity. asm.org Grazoprevir's P2 quinoxaline (B1680401) moiety is designed to minimize contact with variable residues like R155, but it remains susceptible to changes at A156 and D168. asm.org

Computational approaches, including molecular dynamics and free-energy surface studies, have provided significant insights into the mechanisms of resistance. nih.gov These models help visualize and quantify the impact of mutations on the enzyme's structure and its interaction with grazoprevir. nih.govresearchgate.net

Modeling of D168A: Computational studies show that the D168A mutation disrupts the electrostatic network involving the R155 side chain, which is critical for potent inhibitor binding. asm.org

Unexpected Interactions: Modeling has also revealed unexpected effects. For instance, while the D168A substitution alone reduces grazoprevir's potency, its combination with R155K surprisingly negates this effect. nih.gov Molecular dynamics simulations suggest that the flexible side chain of lysine (B10760008) at position 155 can form a strong, direct cation-heterocycle interaction with the quinoxaline ring of grazoprevir, compensating for the loss of the D168 interaction. nih.gov This explains why the R155K/D168A double mutant is found in failures with other protease inhibitors but not with grazoprevir. nih.gov

Mechanisms of Cross-Resistance to Other Protease Inhibitors

The structural similarities among many NS3/4A protease inhibitors mean that resistance mutations selected by one drug can affect the activity of others.

Grazoprevir generally maintains activity against many RASs that confer resistance to first-generation protease inhibitors like telaprevir (B1684684) and boceprevir (B1684563), such as V36M, T54S, and R155K. tga.gov.autandfonline.com

However, certain key substitutions reduce the activity of grazoprevir as well as other macrocyclic protease inhibitors. tga.gov.au Specifically, substitutions at positions A156 and D168 often confer broad cross-resistance. tga.gov.auasm.org

Due to the similar P2-P4 macrocyclic scaffold shared by grazoprevir, glecaprevir, and voxilaprevir, they are all susceptible to RASs at residues 156 and 168. asm.orgbiorxiv.org

The table below details grazoprevir's activity against common RASs that affect other protease inhibitors.

RAS (Genotype 1a)Confers resistance to other PIsGrazoprevir In Vitro Activity
V36A/L/M YesActive
T54A/S YesActive
Y56F YesActive
Q80K/R YesActive
R155K YesActive
A156S YesActive
A156T/V YesReduced Activity
D168A/N/S YesActive/Reduced Activity

Data compiled from prescribing information and in vitro studies. tga.gov.aueuropa.eu

Viral Fitness and Compensatory Mutations in Resistance Development

The emergence and persistence of RASs are influenced by their impact on the virus's replication capacity, or "viral fitness."

Many resistance mutations, particularly those conferring high-level resistance, come at a cost to the virus, impairing its ability to replicate efficiently. researchgate.netnih.govnih.govfhi.no For example, mutations at position A156 can drastically reduce the replicative fitness of the virus. biorxiv.org

This fitness cost is evidenced by the observation that treatment-emergent RASs often revert to the wild-type sequence after therapy is discontinued. researchgate.netnih.govnih.gov

However, the virus can overcome this fitness deficit by acquiring additional "compensatory" mutations elsewhere in the genome. pnas.orgfhi.noresearchgate.net These secondary mutations can restore or improve the replication capacity of the resistant variant, allowing it to persist and become dominant under drug pressure. pnas.orgresearchgate.net The growth of low-fitness mutants with a primary resistance mutation (e.g., at position 168) can lead to the selection of these compensatory changes, resulting in highly fit, resistant variants. pnas.org

Preclinical and Mechanistic Pharmacology

Disposition Pathways (Absorption, Distribution, Metabolism, Excretion) at a Molecular Level

The disposition of grazoprevir (B560101), a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, involves a multifaceted interplay of absorption, distribution, metabolism, and excretion processes governed by various molecular mechanisms.

Absorption: Following oral administration, grazoprevir is well absorbed, reaching peak plasma concentrations (Tmax) at a median time of 2 to 3 hours. tga.gov.au The absolute bioavailability of grazoprevir has been determined to be 27%. nih.govnih.gov The presence of a high-fat meal has been shown to increase the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of grazoprevir by approximately 2.8-fold and 1.5-fold, respectively; however, this effect is not considered clinically significant. tga.gov.audrugs.com

Distribution: Grazoprevir exhibits extensive distribution into tissues, with an estimated apparent volume of distribution of 1250 liters. nih.gov A key factor in its distribution is its predominant uptake into the liver, the primary site of its antiviral activity. This hepatic targeting is largely facilitated by the organic anion transporting polypeptides OATP1B1 and OATP1B3, which are expressed on the sinusoidal membrane of hepatocytes. tga.gov.aunih.govdrugbank.comwikipedia.orgasm.org Grazoprevir is extensively bound to plasma proteins, with over 98.8% bound to human serum albumin and α1-acid glycoprotein (B1211001). tga.gov.audrugbank.comwikipedia.orgnih.gov This high degree of protein binding is not significantly affected by renal or hepatic impairment. tga.gov.au

Metabolism: Grazoprevir undergoes partial elimination through oxidative metabolism, which is primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system in the liver. tga.gov.aunih.govdrugbank.comwikipedia.orgmerck.comnih.gov Despite this metabolic pathway, no circulating metabolites of grazoprevir have been detected in human plasma, suggesting that the parent compound is the major active moiety. tga.gov.aunih.govdrugbank.comasm.orgmerck.com

Excretion: The primary route of elimination for grazoprevir is via the feces. drugbank.comwikipedia.orgunboundmedicine.com Following administration of a radiolabeled dose, over 90% of the radioactivity is recovered in the feces, while less than 1% is found in the urine. tga.gov.aunih.govdrugbank.comwikipedia.orgasm.orgmerck.comunboundmedicine.com This indicates that biliary excretion of the unchanged drug and its metabolites is the main clearance mechanism. The apparent terminal half-life of grazoprevir in individuals with HCV infection is approximately 31 hours. tga.gov.audrugbank.comunboundmedicine.com

Enzymatic Biotransformation Studies

The biotransformation of grazoprevir is a critical aspect of its pharmacokinetic profile, primarily involving oxidative metabolism.

Identification of Metabolizing Enzymes (e.g., CYP3A4)

In vitro and in vivo studies have consistently identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the oxidative metabolism of grazoprevir. tga.gov.aunih.govdrugbank.comwikipedia.orgmerck.comnih.govmdpi.com While other enzymes may play a minor role, CYP3A4 is the key catalyst in its hepatic biotransformation. nih.gov The activity of CYP3A4 can influence the plasma concentrations of grazoprevir, as co-administration with strong inducers or inhibitors of this enzyme can lead to decreased or increased grazoprevir levels, respectively. wikipedia.orgmerck.comeuropa.eu Grazoprevir itself has been characterized as a weak inhibitor of CYP3A in humans. merck.comdovepress.comnih.gov

Transporter-Mediated Interactions

The disposition and potential for drug-drug interactions of grazoprevir are significantly influenced by its interactions with various drug transporters.

Inhibition and Substrate Status for Efflux (e.g., BCRP, P-gp) and Uptake Transporters (e.g., OATP1B1, OATP1B3)

Grazoprevir is a substrate for several key transporters that govern its movement into and out of cells, particularly in the liver and intestine.

Uptake Transporters:

OATP1B1 and OATP1B3: Grazoprevir is a substrate of the hepatic uptake transporters OATP1B1 and OATP1B3. tga.gov.aunih.govdrugbank.comwikipedia.orgasm.orgnih.govmerck.comeuropa.euhep-druginteractions.orgdrugbank.comresearchgate.net These transporters are crucial for the efficient uptake of grazoprevir from the blood into hepatocytes, its primary site of action. tga.gov.au Inhibition of OATP1B1/3 by other drugs can lead to significant increases in grazoprevir plasma concentrations, potentially increasing the risk of adverse effects. drugs.commerck.commedscape.com

Efflux Transporters:

Breast Cancer Resistance Protein (BCRP): Grazoprevir is also a substrate and an inhibitor of the efflux transporter BCRP (ABCG2). merck.comeuropa.euhep-druginteractions.orgasm.orgtga.gov.au BCRP is located in the intestine and can affect the absorption and disposition of its substrates. As an inhibitor of BCRP, grazoprevir has the potential to increase the plasma concentrations of other co-administered drugs that are BCRP substrates. merck.comeuropa.eutga.gov.au

The following table summarizes the transporter-mediated interactions of grazoprevir:

| BCRP | Efflux | Substrate & Inhibitor | Grazoprevir is a substrate of BCRP. As an inhibitor, it may increase concentrations of co-administered BCRP substrates. merck.comeuropa.eutga.gov.au |

Plasma Protein Binding Dynamics

Grazoprevir exhibits a high degree of binding to human plasma proteins, a characteristic that significantly influences its pharmacokinetic properties. nih.gov In vitro studies have demonstrated that grazoprevir is more than 98.8% bound to plasma proteins. tga.gov.audrugbank.comwikipedia.orgunboundmedicine.com The primary binding proteins are human serum albumin (HSA) and α1-acid glycoprotein. tga.gov.audrugbank.comwikipedia.orgnih.gov This extensive binding limits the fraction of unbound, pharmacologically active drug in the circulation and contributes to its relatively long half-life. Importantly, this high level of protein binding is not meaningfully altered in patients with either renal or hepatic impairment, indicating that dose adjustments based on changes in protein binding are generally not necessary in these populations. tga.gov.au

Quantification of Binding to Plasma Proteins (e.g., Albumin, Alpha-1-Acid Glycoprotein)

Grazoprevir demonstrates a high degree of binding to human plasma proteins. drugbank.comtga.gov.auresearchreview.co.nz In vitro studies have established that grazoprevir is more than 98.8% bound to these proteins. tga.gov.audrugs.comdovepress.comnih.govfda.gov This extensive binding is a critical pharmacokinetic characteristic influencing the drug's distribution and availability.

The primary plasma proteins responsible for binding grazoprevir are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). drugbank.comtga.gov.aunih.govfda.govtga.gov.au Research indicates that the binding of radiolabelled grazoprevir ([3H]GZR) to human plasma proteins is not dependent on the drug's concentration, at least up to levels of 10 µM. tga.gov.au Further in vitro analysis has determined the unbound fraction of grazoprevir in plasma to be 0.012. tga.gov.au

Preclinical and clinical studies have consistently shown that this high level of plasma protein binding is not significantly altered by the presence of renal or hepatic impairment. tga.gov.auresearchreview.co.nz

The following table summarizes the key plasma protein binding parameters for grazoprevir based on research findings.

ParameterValueSource(s)
Overall Plasma Protein Binding >98.8% drugbank.comtga.gov.audrugs.comdovepress.comnih.govfda.gov
Primary Binding Proteins Human Serum Albumin (HSA), Alpha-1-Acid Glycoprotein (AAG) drugbank.comtga.gov.aunih.govfda.govtga.gov.au
Unbound Fraction (in vitro) 0.012 tga.gov.au
Concentration Dependence Independent up to 10 µM tga.gov.au
Effect of Hepatic Impairment Not meaningfully altered tga.gov.auresearchreview.co.nz
Effect of Renal Impairment Not meaningfully altered tga.gov.auresearchreview.co.nz

In Vitro Antiviral Efficacy Studies

Cellular Replicon Assays and Potency Determination (EC50/EC90)

The potency of grazoprevir (B560101) has been rigorously assessed using cellular replicon assays, which are instrumental in determining the concentration of the drug required to inhibit viral replication by 50% (EC50) and 90% (EC90). In these assays, grazoprevir has consistently demonstrated sub-nanomolar to low-nanomolar EC50 values against a range of HCV genotypes. infezmed.itmedchemexpress.com

Specifically, in replicon assays for HCV genotype 1a, grazoprevir exhibited an EC90 of 0.9 nM. nih.gov For genotype 1b, the EC50 value was 0.5 nM, and for genotype 2a, it was 2 nM. medchemexpress.commedchemexpress.com Further studies using full-length replicons from genotypes 1a, 1b, and 4 showed EC50 values of 0.4 nM, 0.5 nM, and 0.3 nM, respectively. fda.gov The activity of grazoprevir has also been evaluated against chimeric replicons that contain NS3/4A sequences from clinical isolates. For genotype 1a isolates, the median EC50 was 0.8 nM, and for genotype 1b isolates, it was 0.3 nM. fda.gov

Grazoprevir also maintains its potency against HCV replicons that harbor mutations conferring resistance to other classes of antiviral drugs. For instance, it was effective against replicons with the NS5A Y93H mutation (EC50 = 0.7 nM) and NS5B mutations like S282T (EC50 = 0.3 nM) and C316Y (EC50 = 0.4 nM). medchemexpress.commedchemexpress.com

Table 1: Potency of Grazoprevir in HCV Replicon Assays

HCV Genotype/Mutant EC50 (nM) EC90 (nM)
Genotype 1a 0.4 fda.gov, 2±1 medchemexpress.commedchemexpress.com 0.9 nih.gov
Genotype 1b 0.5 fda.gov, 0.5±0.1 medchemexpress.commedchemexpress.com
Genotype 2a 2±1 medchemexpress.commedchemexpress.com
Genotype 4 0.3 fda.gov
NS5A (Y93H) Mutant 0.7±0.3 medchemexpress.commedchemexpress.com
NS5B (S282T) Mutant 0.3±0.1 medchemexpress.commedchemexpress.com
NS5B (C316Y) Mutant 0.4±0.2 medchemexpress.commedchemexpress.com

Pan-Genotypic Activity Profile in Cell Culture

Grazoprevir is recognized for its broad activity against multiple HCV genotypes. infezmed.itnih.gov In cell culture-based replicon assays, grazoprevir has shown potent, low-nanomolar activity against genotypes 1 through 6. nih.gov While it is highly effective across the board, some studies have indicated that it is slightly less potent against the full-length genotype 3a replicon compared to other genotypes. nih.gov However, when the catalytic domain of genotype 3a is placed in a chimeric replicon with genotype 2a, the potency of grazoprevir is comparable to that seen with other chimeric replicons, suggesting that other parts of the viral sequence can influence the inhibitor's activity. nih.gov

The pan-genotypic profile is further supported by its activity against chimeric replicons containing NS3/4A sequences from various genotype 4 clinical isolates, including subtypes 4a, 4b, and 4g, where it maintained low nanomolar EC50 values. fda.gov This broad-spectrum activity is a key characteristic of grazoprevir, making it an effective component in combination therapies for HCV. nih.gov

Table 2: Pan-Genotypic Activity of Grazoprevir in Replicon Assays

Genotype Replicon Type EC50 (nM)
Genotype 1a Full-length 0.4 fda.gov
Genotype 1b Full-length 0.5 fda.gov
Genotype 2a 2 medchemexpress.commedchemexpress.com
Genotype 3a Full-length Less potent nih.gov
Genotype 4 Full-length 0.3 fda.gov
Genotype 4a Chimeric 0.3 fda.gov
Genotype 4b Chimeric 0.16 fda.gov
Genotype 4g Chimeric 0.24 fda.gov

Synergistic and Antagonistic Interactions with Other Antiviral Agents in Cell-Based Models

The interaction of grazoprevir with other direct-acting antiviral agents (DAAs) has been studied to determine if the combinations result in synergistic (enhanced), additive, or antagonistic (reduced) effects. When combined with elbasvir (B612244), an NS5A inhibitor, grazoprevir demonstrates an additive effect in inhibiting HCV RNA replication in genotype 1a replicon cells, with no evidence of antagonism. nih.gov Similarly, studies evaluating grazoprevir in combination with ribavirin (B1680618) also showed no antagonistic effects in reducing HCV RNA levels in replicon cells. fda.govfda.gov

Combination studies with other classes of inhibitors, such as the NS5B polymerase inhibitor sofosbuvir, have also been explored. The combination of grazoprevir with other antivirals is a cornerstone of modern HCV therapy, and these in vitro studies confirm the compatibility of these agents.

Suppression of Resistance Emergence in Cell Culture Models

A critical aspect of antiviral therapy is the potential for the virus to develop resistance. In vitro studies are used to assess how effectively a drug or drug combination can suppress the emergence of resistant viral colonies. While grazoprevir used as a single agent can lead to the selection of resistance-associated substitutions (RASs) in cell culture, particularly in genotypes 1a, 1b, and 4, its combination with other antivirals significantly raises the barrier to resistance. fda.goveuropa.eu

In colony formation assays using genotype 1a replicon cells, the combination of grazoprevir and elbasvir was substantially more effective at suppressing the emergence of resistant colonies than either drug alone. nih.gov While high concentrations of each drug individually were needed to suppress resistance, the combination achieved this at much lower concentrations. nih.gov Specifically, a 10-fold multiple of the EC90 for the grazoprevir-elbasvir combination was sufficient to suppress the emergence of resistant colonies, whereas a 100-fold multiple was required for the individual agents. nih.govresearchgate.net The resistant colonies that did emerge under combination pressure often harbored multiple mutations, indicating a higher genetic barrier to resistance. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Compound Characterization

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analytical landscape of grazoprevir (B560101). These techniques offer high resolution and sensitivity for the separation and quantification of grazoprevir and its related substances.

The development and validation of HPLC methods for grazoprevir, often in combination with other antiviral agents like elbasvir (B612244) or pibrentasvir (B610101), have been extensively reported. researchgate.netimpactfactor.org These methods are established following the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, specificity, linearity, and robustness. wjpls.orgijpsi.org

A typical HPLC method for the simultaneous estimation of grazoprevir and elbasvir utilizes a C18 column, such as a Kromosil C18 (250mm x 4.6mm, 5µm) or an Inertsil ODS C18 (150x4.6 ID, 5µm). researchgate.netijpsi.org The mobile phase is often a mixture of an aqueous buffer (e.g., 0.01N potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) in various ratios (e.g., 45:55 v/v or 20:80 v/v). researchgate.netijpsi.org The flow rate is generally maintained around 1.0 mL/min, with UV detection performed at a wavelength where all compounds exhibit significant absorbance, such as 260 nm. researchgate.netijpsi.org The retention time for grazoprevir under these conditions can vary, for example, 2.938 min or 4.270 min, depending on the specific method parameters. researchgate.netijpsi.org

Validation of these methods demonstrates their suitability for quality control. For instance, the linearity of the method for grazoprevir has been established over concentration ranges like 6-14 µg/ml and 100-300 µg/ml. ijpsi.orgresearchgate.net The precision of the methods is confirmed by low relative standard deviation (%RSD) values for repeatability and intermediate precision, often below 2%. impactfactor.orgwjpls.org Accuracy is demonstrated through recovery studies, with recovery rates for grazoprevir typically being close to 100%. wjpls.orgwisdomlib.org The limits of detection (LOD) and quantification (LOQ) are also determined to assess the sensitivity of the method, with reported LOD values for grazoprevir being as low as 0.24 µg/ml and 0.53 µg/ml in different studies. ijpsi.orgscispace.com

Table 1: Summary of HPLC Method Parameters for Grazoprevir Analysis

Parameter Method 1 Method 2 Method 3
Column Kromosil C18 (250mm x 4.6mm, 5µ) researchgate.net Xterra C18 (4.6x250mm, 5µm) wjpls.org Inertsil ODS, 5µm C18 (150x4.6 ID) ijpsi.org
Mobile Phase 0.01N KH2PO4 Buffer:Methanol (45:55) researchgate.net 0.05M Phosphate (B84403) buffer (pH 4.6):ACN (55:45%v/v) wjpls.org Methanol:Water (80:20) ijpsi.org
Flow Rate 1.0 ml/min researchgate.net 1 ml/min wjpls.org 1 ml/min ijpsi.org
Detection Wavelength 260 nm researchgate.net 255 nm wjpls.org 260 nm ijpsi.org
Retention Time (Grazoprevir) 2.938 min researchgate.net 3.907 min wjpls.org 4.270 min ijpsi.org
Linearity Range (Grazoprevir) Not Specified 100-500 µg/ml wjpls.org 6-14 µg/ml ijpsi.org
LOD (Grazoprevir) 0.26 ppm researchgate.net 3.04 µg/ml wjpls.org 0.53 µg/ml ijpsi.org
LOQ (Grazoprevir) 0.78 ppm researchgate.net 10 µg/ml wjpls.org 1.633 µg/ml ijpsi.org
% Recovery (Grazoprevir) 99.68% researchgate.net 100.5% wjpls.org Not Specified

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant chromatographic technique for the purity determination and quantification of grazoprevir. impactfactor.orgwjpls.org These methods are valued for their simplicity, rapidity, and cost-effectiveness, making them suitable for routine quality control testing in industrial settings. researchgate.netscispace.com

In RP-HPLC methods developed for grazoprevir, a non-polar stationary phase (like a C18 column) is paired with a polar mobile phase. impactfactor.orgijpsi.org For example, a method for the simultaneous estimation of grazoprevir and pibrentasvir employed a Kromasil C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of 0.01 N potassium dihydrogen phosphate buffer and acetonitrile in a 65:35 v/v ratio. impactfactor.org The retention time for grazoprevir in this system was found to be 2.358 minutes. impactfactor.org

The purity of grazoprevir can be assessed through these methods, with reported purities being as high as 99.95%. wjpls.org The quantitation is highly accurate, with assay results showing an average percentage of 99.95%. impactfactor.org Stability-indicating RP-HPLC methods have also been developed to assess the degradation of grazoprevir under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic degradation. impactfactor.orgscispace.com These studies help in understanding the stability profile of the drug.

Table 2: Performance Data of a Validated RP-HPLC Method for Grazoprevir

Validation Parameter Grazoprevir Reference
Linearity Range 25–150 µg/mL impactfactor.org
Correlation Coefficient (r²) 0.999 impactfactor.org
%RSD (Repeatability) 0.1 impactfactor.org
%RSD (Intermediate Precision) 0.6 impactfactor.org
Average % Assay 99.95 impactfactor.org

Spectrophotometric and Spectroscopic Characterization Methods

Spectrophotometric techniques provide a simpler and often more rapid alternative to chromatographic methods for the quantification of grazoprevir, particularly in bulk and pharmaceutical dosage forms.

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of grazoprevir. The basis of this method is the measurement of absorbance of a solution containing the compound at a specific wavelength. For grazoprevir, the maximum absorbance (λmax) is often observed around 255 nm to 260 nm. wjpls.orgwjpls.org

In the simultaneous estimation of grazoprevir and elbasvir, an overlay spectrum is often used to select an appropriate wavelength for analysis. wjpls.org The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision. science.gov For instance, a UV spectrophotometric method for the simultaneous determination of atorvastatin (B1662188) and olmesartan (B1677269) was validated, demonstrating the applicability of such methods for drug quantification. science.gov While specific validation data for a standalone UV-Vis method for grazoprevir is less detailed in the provided context, the principles of method development and validation are well-established. science.govscispace.com

Mass Spectrometry Applications in Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of drug metabolites. ijpras.com In the context of grazoprevir, MS, particularly when coupled with liquid chromatography (LC-MS), is crucial for identifying metabolites formed in vivo. researchgate.netdrugbank.com Grazoprevir is primarily metabolized via oxidation mediated by the CYP3A enzyme. drugbank.com

The process of metabolite identification involves detecting and characterizing drug-related material in complex biological matrices. lcms.cz High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of biotransformation. researchgate.netlcms.cz While no circulating metabolites of grazoprevir have been detected in human plasma, the techniques for their potential identification are well-established. drugbank.com In silico tools can also be used in conjunction with LC-MS data to predict and identify potential metabolites. ijpras.com

Development of High-Throughput Assays for Mechanistic Investigations

High-throughput screening (HTS) assays are essential for the rapid evaluation of the activity of a large number of compounds and for mechanistic studies. Grazoprevir has been identified as an inhibitor of the SARS-CoV-2 3CL protease (3CLpro) through a quantitative high-throughput screening (qHTS) of thousands of compounds. nih.gov

In one such study, a qHTS assay using a self-quenched fluorogenic peptide substrate was employed to screen a library of approved drugs, clinical candidates, and bioactive compounds. nih.gov This assay identified grazoprevir as an inhibitor of SARS-CoV-2 3CLpro. nih.gov Furthermore, cell-based assays are crucial for confirming the antiviral activity of compounds identified in biochemical assays. nih.govresearchgate.net For instance, a cell-based assay system for screening potential SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors has been developed, highlighting the importance of such assays in antiviral drug discovery. researchgate.net These high-throughput methods are vital for understanding the mechanism of action of drugs like grazoprevir and for identifying potential new therapeutic applications.

Computational Chemistry and Molecular Modeling

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as Grazoprevir (B560101), and its target protein.

In the context of Hepatitis C Virus (HCV), Grazoprevir is a potent inhibitor of the NS3/4A protease. medchemexpress.com Its high affinity is partly due to critical lipophilic interactions at the P2 position of the protease. nih.gov Computational studies have also explored Grazoprevir's potential against other viral targets. For instance, docking studies against SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) have been conducted to evaluate its repurposing potential. One study reported a binding energy of -4.24 kcal/mol for Grazoprevir with PLpro. benthamdirect.com Another investigation focusing on the Mpro dimer pocket found that Grazoprevir, among other antivirals, exhibited a high binding affinity, surpassing -10 kcal/mol. uitm.edu.my

Furthermore, in the search for treatments for Cutaneous Leishmaniasis, virtual screening of thousands of drugs identified Grazoprevir as having a very high binding affinity of -10.131 kcal/mol to phosphomannomutase, a key enzyme in the parasite. orientjchem.org Docking analyses have also been performed against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), where Grazoprevir was identified as a potential inhibitor. researchgate.netijabbr.com

These studies often generate a docking score, which represents the Gibbs free energy of binding (ΔG), to rank potential drug candidates. nih.gov The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions, provide a structural basis for the observed binding affinities. For example, in a study of SARS-CoV-2 Mpro, Grazoprevir was shown to form a classical hydrogen-bond interaction with the residue Glu166. nih.gov

Table 1: Predicted Binding Affinities of Grazoprevir with Various Protein Targets

Target Protein Organism/Virus Predicted Binding Affinity (kcal/mol) Computational Method
Phosphomannomutase Leishmania -10.131 Molecular Docking
Main Protease (Mpro) Dimer Pocket SARS-CoV-2 > -10.0 Molecular Docking
Main Protease (Mpro) SARS-CoV-2 -8.7 Molecular Docking
Papain-like Protease (PLpro) SARS-CoV-2 -4.24 Molecular Docking
RNA-dependent RNA polymerase (RdRp) SARS-CoV-2 -9.1 Molecular Docking

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations offer a more dynamic view of drug-protein interactions compared to the static picture provided by molecular docking. By simulating the movement of atoms and molecules over time, MD can assess the stability of a protein-ligand complex and provide insights into conformational changes. nih.govresearchgate.net

MD simulations have been employed to study the stability of Grazoprevir when complexed with various viral proteins. For example, a 100 ns MD simulation was conducted on the complex of Grazoprevir with the SARS-CoV-2 main protease (Mpro). nih.gov The stability of this complex was evaluated by analyzing parameters such as the root-mean-square deviation (RMSD). nih.gov Lower RMSD fluctuations are indicative of higher conformational stability of the protein-ligand complex. nih.gov In this particular study, the Mpro-Grazoprevir complex showed an average RMSF of 0.11 nm, indicating a relatively stable interaction. nih.gov

Similarly, MD simulations were used to investigate the stability of Grazoprevir with phosphomannomutase from Leishmania. orientjchem.org The results of a 100ns simulation suggested that the Grazoprevir-protein complex maintained good stability within the active site of the enzyme. orientjchem.org Another study looked at the interaction of Grazoprevir with the nucleocapsid (N) protein of SARS-CoV-2, again using a 100 ns MD simulation to visualize the trajectory and stability of the complex. researchgate.net

These simulations are typically performed using specialized software like GROMACS and force fields such as CHARMM36 or GROMOS96 to define the physics of the molecular system. nih.govnih.gov The system is solvated in a water box, neutralized with ions, and then subjected to energy minimization and equilibration before the production simulation run. nih.gov

A key aspect of MD simulations is the analysis of conformational stability and the specific interactions that maintain the protein-ligand complex. This is often done by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms over the course of the simulation. nih.govresearchgate.net

In a study of Grazoprevir's interaction with the Hepatitis C Virus NS3/4A protease, MD simulations highlighted the importance of a salt bridge between Arg-155 and Asp-168 for the stability of the complex. nih.gov This demonstrates how MD can reveal the critical role of specific amino acid residues in drug binding and efficacy.

Analysis of the interactions throughout the simulation can reveal the persistence of hydrogen bonds and other non-covalent interactions. For instance, while initial docking of Grazoprevir with Mpro showed a hydrogen bond with Glu166, MD simulations can track the duration and stability of this and other interactions over time, providing a more accurate picture of the binding mode. nih.gov

Quantum Chemical Calculations for Mechanistic Insights

While not as commonly reported for Grazoprevir specifically in the provided search context, quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for gaining mechanistic insights into enzyme inhibition. acs.org These methods can be used to study the electronic properties of a drug molecule and the reaction mechanisms of its interaction with the target protein, such as the formation of a covalent bond. acs.org

DFT calculations can simulate the attack of a nucleophilic residue, like cysteine in a protease, on an inhibitor. acs.org This can help to understand the energy barriers and transition states involved in the inhibition process. acs.org Such calculations provide a level of detail that is not achievable with classical molecular mechanics methods used in standard docking and MD simulations. acs.org The combination of quantum mechanics and molecular mechanics (QM/MM) is a hybrid approach that allows for the study of chemical reactions within the complex environment of a protein. acs.org

De Novo Design and Virtual Screening for Novel Analogues

Computational methods are not only used to study existing drugs but also to design new ones. De novo drug design involves the creation of novel molecular structures with desired properties, while virtual screening is used to search large libraries of compounds for potential new drugs. nih.govresearchgate.net

In the context of Grazoprevir, while direct evidence of de novo design of its analogues is not prevalent in the search results, the principles of virtual screening have been applied to identify Grazoprevir itself as a potential candidate for repurposing. For example, a virtual screening of 8,500 drugs against phosphomannomutase for the treatment of Cutaneous Leishmaniasis led to the identification of Grazoprevir as a top hit. orientjchem.org This highlights the power of virtual screening in rapidly identifying promising lead compounds from vast chemical spaces. covidkosha.org

The structural and mechanistic insights gained from molecular docking and MD simulations of Grazoprevir can inform the rational design of novel analogues with improved potency, selectivity, or pharmacokinetic properties. By understanding the key interactions between Grazoprevir and its targets, medicinal chemists can design new molecules that optimize these interactions, potentially leading to the development of next-generation antiviral agents.

Future Directions in Grazoprevir Research

Exploration of Novel Molecular Targets and Repurposing Opportunities

The primary target of grazoprevir (B560101) is the HCV NS3/4A protease. ebi.ac.uk However, recent research has begun to explore its potential activity against other viral and host targets, opening avenues for repurposing this drug. A significant area of this research has been spurred by the COVID-19 pandemic, with several in silico and in vitro studies investigating grazoprevir as a potential inhibitor of SARS-CoV-2.

Computational studies have suggested that grazoprevir may inhibit multiple key targets in the SARS-CoV-2 life cycle. researchgate.net These include not only viral proteins but also host factors essential for viral entry. Molecular docking and simulation studies have identified the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) as potential targets for grazoprevir. biorxiv.orguitm.edu.my The structural similarity between the substrate-binding cleft of the HCV NS3/4A protease and the SARS-CoV-2 Mpro provides a rationale for this cross-reactivity. biorxiv.org

Furthermore, research has pointed towards the SARS-CoV-2 helicase as another potential target. nih.govresearchgate.net Molecular dynamics simulations and binding energy calculations have shown that grazoprevir could bind to the viral helicase with favorable energy, potentially disrupting its function in viral replication. nih.govresearchgate.net

Beyond direct viral targets, studies have explored grazoprevir's potential to inhibit host proteins that are critical for SARS-CoV-2 entry into cells, such as the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the transmembrane serine protease 2 (TMPRSS2). researchgate.netmdpi.com By potentially inhibiting these host factors, grazoprevir could block the virus from entering host cells, representing a different mechanism of action from its established role as a protease inhibitor. researchgate.net The hypothesis is that by targeting multiple viral and host proteins, grazoprevir could offer a synergistic antiviral effect and a higher barrier to the development of resistance. researchgate.net

Table 1: Potential Novel Targets for Grazoprevir | Target Name | Organism/System | Potential Therapeutic Area | Research Findings | Citations | | :--- | :--- | :--- | :--- | :--- | | Main Protease (Mpro) | SARS-CoV-2 | COVID-19 | In silico docking and in vitro assays suggest inhibitory activity. biorxiv.orguitm.edu.my | | Papain-like Protease (PLpro) | SARS-CoV-2 | COVID-19 | Docking experiments indicate favorable binding scores and in vitro inhibition. biorxiv.org | | Helicase | SARS-CoV-2 | COVID-19 | Molecular dynamics simulations show favorable binding energy. nih.govresearchgate.net | | ACE2 / TMPRSS2 | Human Host Cells | COVID-19 | Computational studies suggest inhibition of viral entry pathways. researchgate.netmdpi.com |

Design of Next-Generation Inhibitors with Enhanced Resistance Profiles

A major challenge in antiviral therapy is the emergence of drug resistance. Although grazoprevir is potent against many HCV genotypes and some resistant variants, certain resistance-associated substitutions (RASs), particularly at position D168 in the NS3 protease, can reduce its efficacy. tga.gov.auasm.org This has driven research into designing next-generation inhibitors with improved resistance profiles.

One successful strategy has been the use of the "substrate envelope" model. asm.orgnih.govresearchgate.net This model posits that inhibitors that fit within the consensus volume occupied by the natural substrates of the protease are less likely to be affected by resistance mutations, as any mutation that impairs inhibitor binding would also likely compromise the enzyme's natural function. researchgate.net Researchers have rationally designed novel HCV protease inhibitors that exploit evolutionarily constrained regions of the active site. nih.govresearchgate.net

Key structural modifications to the grazoprevir scaffold have been explored. For instance, replacing the P2-P4 macrocycle of grazoprevir with a P1-P3 macrocycle, similar to that in the earlier inhibitor danoprevir, has been shown to result in compounds less susceptible to RASs like A156T. nih.govacs.org Further optimization of the P2 quinoxaline (B1680401) moiety to reduce interactions with residues prone to mutation, such as Arg155, while enhancing interactions with conserved catalytic residues, has also proven effective. researchgate.net

These design efforts have led to the synthesis of new inhibitors with significantly improved potency against highly resistant HCV variants, such as D168A. nih.govresearchgate.net For example, a newly designed inhibitor, P4-7, showed similar potency to grazoprevir against wild-type protease but was 20-fold more potent against the D168A variant. nih.gov These findings provide a clear path toward the development of more robust and durable HCV protease inhibitors.

Table 2: Examples of Next-Generation Inhibitor Design Strategies

Design Strategy Rationale Example Modification Outcome Citations
Substrate Envelope Model Fit inhibitor within the conserved substrate binding volume to increase the fitness cost of resistance mutations. Design of inhibitors with extensions in the P4 direction to fill the substrate envelope. Improved potency against the D168A resistant variant. nih.govresearchgate.net
Macrocycle Relocation Change the macrocyclic linkage to avoid regions prone to resistance mutations. Replacement of P2-P4 macrocycle with a P1-P3 macrocycle. Reduced susceptibility to single-site RASs, including A156T. nih.govacs.org
P2 Moiety Optimization Minimize interactions with variable residues and maximize contact with conserved catalytic residues. Modification of the P2 quinoxaline group. Retained activity against resistant variants. researchgate.net

Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A profound understanding of how grazoprevir binds to its target and how resistance mutations affect this interaction is fundamental for the development of improved antiviral agents. Advanced biophysical techniques have been instrumental in providing this mechanistic insight at an atomic level.

X-ray crystallography has been a cornerstone technique, providing high-resolution three-dimensional structures of the HCV NS3/4A protease in complex with grazoprevir and its analogs. nih.govnih.govmdpi.com These crystal structures have elucidated the unique binding mode of grazoprevir, where the P2 quinoxaline moiety stacks against the catalytic residues. ebi.ac.uk Crystallography has also been crucial in understanding the structural basis of resistance, for example, by revealing how the Y56H/D168A double mutation alters the enzyme's conformation to reduce inhibitor potency. nih.gov

Molecular dynamics (MD) simulations have complemented the static pictures from crystallography by revealing the dynamic nature of the protease-inhibitor interactions. nih.govnih.govdntb.gov.ua MD studies have shown that changes in the dynamic fluctuations of the protease underlie susceptibility to resistance. nih.gov For instance, simulations have helped to explain the unexpected nullifying effect of the R155K substitution on the resistance conferred by D168A, suggesting a unique cation-heterocycle interaction between the mutated Lys-155 and grazoprevir. nih.gov

Other computational techniques, such as free-energy surface studies and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis, have been employed to quantify the binding affinities and identify the key residues driving the interaction between grazoprevir and the protease. researchgate.netnih.gov Computational alanine (B10760859) scanning has further helped to pinpoint the energetic contributions of individual amino acid sidechains to the binding of inhibitors. nih.gov These biophysical and computational approaches provide a detailed roadmap for the structure-based design of more potent and resistance-resilient inhibitors. researchgate.net

Investigating Host-Pathogen Interactions at a Molecular Level

The life cycle of HCV is intricately linked with host cellular machinery. While grazoprevir's primary mechanism is the direct inhibition of a viral enzyme, future research is aimed at understanding the broader impact of this inhibition on host-pathogen interactions at a molecular level.

The HCV NS3/4A protease does not only process the viral polyprotein; it also cleaves host proteins to evade the innate immune response. nih.govresearchgate.net A key example is the cleavage of MAVS (mitochondrial antiviral-signaling protein), which disrupts the RIG-I signaling pathway and subsequent interferon production. researchgate.netgenome.jp By inhibiting the NS3/4A protease, grazoprevir restores these innate immune pathways, allowing the host to mount a more effective antiviral response. Understanding the kinetics and downstream consequences of this restoration is an active area of investigation.

Furthermore, research suggests that viral sequences outside the immediate catalytic domain of the NS3 protease can influence inhibitor binding and potency. nih.gov This implies that the interaction is not isolated but occurs in the context of a larger viral replication complex that is intimately associated with host cell membranes and proteins. genome.jp The viral NS5A protein, the target of grazoprevir's partner drug elbasvir (B612244), is known to interact with numerous host factors and modulate cellular processes. mdpi.comnih.gov Investigating the interplay between grazoprevir-mediated NS3/4A inhibition and the functions of other viral proteins like NS5A in the context of the host cell environment could reveal new synergies and therapeutic opportunities.

The repurposing studies of grazoprevir for COVID-19 have also inadvertently opened new avenues for studying host-pathogen interactions. The potential binding of grazoprevir to host proteins like ACE2 and TMPRSS2 highlights the possibility of off-target effects that could modulate host responses. researchgate.netmdpi.com Future research may explore whether grazoprevir or its analogs can be designed to specifically target host factors that are usurped by viruses, representing a host-centric approach to antiviral therapy that could be broadly active and less prone to viral resistance. nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。